RA190

Overview

Description

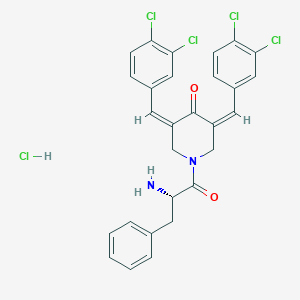

RA190 is a bis-benzylidine piperidone compound known for its potent inhibitory effects on the proteasome ubiquitin receptor RPN13. This compound has garnered significant attention in scientific research due to its ability to induce endoplasmic reticulum stress and apoptosis in cancer cells, particularly multiple myeloma and ovarian cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

RA190 is synthesized through a multi-step process involving the condensation of piperidone with benzaldehyde derivatives. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the bis-benzylidine piperidone structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

RA190 undergoes several types of chemical reactions, including:

Covalent Binding: This compound covalently binds to cysteine 88 of the ubiquitin receptor RPN13, inhibiting proteasome function.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structure suggests potential reactivity under oxidative or reductive conditions.

Substitution Reactions:

Common Reagents and Conditions

Covalent Binding: Typically occurs in aqueous or buffered solutions at physiological pH.

Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents, often under acidic or basic conditions.

Major Products

The primary product of this compound’s reactions is the covalently modified RPN13 protein, leading to the inhibition of proteasome function and accumulation of polyubiquitinated proteins .

Scientific Research Applications

Hepatocellular Carcinoma (HCC)

RA190 has demonstrated potent anti-cancer effects in HCC models. In vitro studies revealed that this compound exhibited a significantly lower IC50 value (0.15 μM) compared to sorafenib (9.7 μM), indicating higher efficacy against HepG2 cells .

Key Findings:

- Mechanism: Induces apoptosis through NF-κB pathway inhibition and accumulation of polyubiquitinated proteins.

- Combination Therapy: Synergistic effects with sorafenib enhance therapeutic outcomes in HCC xenograft models.

| Treatment | IC50 (μM) | Effect |

|---|---|---|

| This compound | 0.15 | High efficacy in inducing cell death |

| Sorafenib | 9.7 | Lower efficacy compared to this compound |

Intrahepatic Cholangiocarcinoma (ICC)

In ICC, this compound's inhibition of ADRM1 has been linked to suppressed tumor growth both in vitro and in vivo. Studies indicated that this compound significantly reduced cell viability and proliferation in ICC cell lines and patient-derived xenografts .

Key Findings:

- Clinical Relevance: High ADRM1 expression correlates with poor patient outcomes.

- Mechanism: Induces accumulation of higher-molecular-weight polyubiquitylated proteins, enhancing apoptosis.

| Study Type | Result |

|---|---|

| In vitro | Significant reduction in ICC cell viability |

| In vivo | Tumor growth suppression in PDX models |

Multiple Myeloma

This compound has also shown promise in treating multiple myeloma by targeting the proteasome's regulatory mechanisms. Its cytotoxic effects were noted against bortezomib-resistant cancer cells, highlighting its potential as an alternative treatment option .

Case Study 1: this compound in HCC Treatment

A study involving human HCC cell lines treated with this compound showed rapid accumulation of polyubiquitinated proteins and significant induction of apoptosis. The treatment resulted in reduced tumor growth in orthotopic xenograft mouse models, showcasing its potential for clinical application .

Case Study 2: Efficacy Against ICC

In a patient-derived xenograft model, this compound was administered to assess its impact on tumor growth. Results indicated a marked reduction in tumor size and proliferation rates compared to control groups, reinforcing the therapeutic potential of targeting ADRM1 .

Mechanism of Action

RA190 exerts its effects by covalently binding to cysteine 88 of the ubiquitin receptor RPN13, a component of the 19S regulatory particle of the proteasome. This binding inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins and triggering endoplasmic reticulum stress. The resulting stress response activates apoptosis pathways, particularly in cancer cells .

Comparison with Similar Compounds

RA190 is unique in its selective inhibition of the ubiquitin receptor RPN13. Similar compounds include:

Bortezomib: A proteasome inhibitor used in cancer therapy, but with a different mechanism targeting the 20S core particle.

Carfilzomib: Another proteasome inhibitor with a broader range of targets within the proteasome.

MG132: A peptide aldehyde that inhibits the proteasome by targeting the 20S core particle.

This compound’s specificity for RPN13 and its ability to induce endoplasmic reticulum stress-related apoptosis make it a valuable tool in cancer research and therapy .

Biological Activity

RA190, a bis-benzylidine piperidone derivative, has garnered attention for its potential therapeutic effects, particularly in cancer treatment. This compound primarily functions as an inhibitor of the proteasome subunit ADRM1 (also known as Rpn13), which plays a crucial role in protein degradation and cellular regulation. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on various cancer types, and relevant case studies.

This compound exerts its biological activity by inhibiting the proteasome's function, specifically targeting the ADRM1 subunit. This inhibition leads to:

- Accumulation of Polyubiquitinated Proteins : this compound treatment results in a rapid increase in polyubiquitinated proteins due to the blockade of their degradation by the proteasome. This accumulation triggers cellular stress responses and apoptosis in cancer cells .

- Induction of Endoplasmic Reticulum (ER) Stress : The buildup of misfolded proteins activates the unfolded protein response (UPR), leading to cell death if the stress is unresolved .

- Inhibition of NF-κB Signaling : By preventing the degradation of IκBα, this compound inhibits NF-κB signaling pathways that are often upregulated in cancer, contributing to tumor growth and survival .

Biological Activity in Cancer Models

This compound has been studied across various cancer types, demonstrating significant anti-tumor activity. Below is a summary of its effects on specific cancers:

Case Studies

Several studies have provided insights into the clinical relevance of this compound:

- Hepatocellular Carcinoma Study :

- Cholangiocarcinoma Research :

- Multiple Myeloma Investigation :

Q & A

Basic Research Questions

Q. What is the primary mechanism of RA190 in inhibiting cancer cell proliferation?

this compound covalently binds to ADRM1 (also known as RPN13), a ubiquitin receptor in the 19S regulatory particle of the proteasome. This interaction inhibits proteasome function, leading to accumulation of polyubiquitinated proteins and phosphorylated IκBα (p-IκBα), which disrupts NF-κB signaling. The resulting proteotoxic stress induces cell cycle arrest (G2/M phase) and apoptosis via caspase-3/PARP activation .

Key Data :

- IC50 of this compound in HepG2 cells: 0.152 μM (vs. Sorafenib at 5.2 μM) .

- Dose-dependent increase in polyubiquitinated proteins (24-hour treatment) .

Q. How does this compound induce cell cycle arrest in cancer cells?

this compound triggers G2/M phase arrest by upregulating cell cycle inhibitors p21 and WEE1 , which block cyclin-dependent kinase activity. In intrahepatic cholangiocarcinoma (ICC) cells, G2/M arrest precedes apoptosis, with 24-hour treatment increasing G2/M populations by 40–60% (vs. control) .

Methodological Insight :

- Flow cytometry with propidium iodide staining is used to quantify cell cycle phases .

- Immunoblotting confirms upregulation of p21 and WEE1 .

Q. What biomarkers indicate this compound-induced apoptosis?

Apoptosis is marked by:

- Increased cleaved caspase-3 and cleaved PARP (via Western blot) .

- Elevated PUMA (pro-apoptotic Bcl-2 family protein) and γ-H2AX (DNA damage marker) .

- Annexin V/PI staining shows dose-dependent apoptosis (e.g., 300% increase at 0.5 μM this compound in ICC cells) .

Advanced Research Questions

Q. How does this compound’s mechanism differ from other proteasome inhibitors like bortezomib or MG132?

Unlike bortezomib (targeting 20S proteasome catalytic activity), this compound inhibits ubiquitin recognition by binding ADRM1/RPN13, preventing substrate delivery to the proteasome. This specificity avoids off-target effects on chymotrypsin-like activity, reducing toxicity to non-cancer cells . MG132, however, broadly inhibits proteasome activity and induces stronger apoptosis in certain cell lines (e.g., CAL27 tongue cancer cells) .

Comparative Data :

| Inhibitor | Target | IC50 (CAL27 cells) | Apoptosis Induction |

|---|---|---|---|

| This compound | ADRM1 | 0.18 μM | Limited in CAL27 |

| MG132 | 20S | 0.1 μM | Strong |

Q. What experimental models validate this compound’s efficacy in vivo?

- Subcutaneous xenografts : this compound reduced tumor volume by 70% in ICC-bearing mice (vs. control) with no significant toxicity .

- Patient-derived xenograft (PDX) models : this compound decreased Ki-67 (proliferation marker) by 50% and increased TUNEL (apoptosis marker) by 3-fold .

- Immune modulation : this compound enhanced CD8+ T-cell infiltration in ovarian cancer models, suggesting immunogenic effects .

Q. Why does this compound show cell-type specificity in apoptosis induction?

this compound’s efficacy correlates with ADRM1 expression levels . For example:

- High ADRM1 in ICC cells: IC50 = 0.2–0.5 μM .

- Low ADRM1 in TCA8113 tongue cancer cells: IC50 = 1.6 μM .

- ADRM1 knockdown reduces this compound-induced apoptosis by 60% .

Q. How does this compound modulate the NF-κB pathway?

this compound stabilizes p-IκBα , which sequesters NF-κB in the cytoplasm, blocking its pro-survival signaling. This mechanism is critical for apoptosis in ICC cells, as IκBα knockdown reduces PUMA expression and caspase-3 activation by 50% .

Key Finding :

Q. Methodological Considerations

Q. What assays are optimal for quantifying this compound’s proteasome inhibition?

- Ubiquitin accumulation : Western blot for polyubiquitinated proteins .

- Proteasome activity : Fluorogenic substrates (e.g., Suc-LLVY-AMC) for chymotrypsin-like activity (unaffected by this compound) .

- ADRM1 binding : Competitive assays with biotinylated this compound analogs .

Q. How to address contradictions in this compound’s apoptotic pathways?

While this compound induces apoptosis via NF-κB inhibition in ICC, it fails to activate type I interferon signaling in multiple myeloma, unlike bortezomib. This highlights context-dependent mechanisms, requiring cell-specific validation of stress-response pathways (e.g., ER stress, ROS) .

Properties

IUPAC Name |

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXLEVUBFNYIK-VCCJZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.